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molecular formula C13H10ClNO B3053996 (2-Aminophenyl)(3-chlorophenyl)methanone CAS No. 57479-65-9

(2-Aminophenyl)(3-chlorophenyl)methanone

Cat. No. B3053996
M. Wt: 231.68 g/mol
InChI Key: COMTXRHVBLIIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04447361

Procedure details

A stirred mixture of 35 g (0.152 mole) of 2-amino-3'-chlorobenzophenone and 23.4 g (0.182 mole) of 3-amino-2-chloropyridine was heated at 180° C. for 2 hr. The hot melt was allowed to cool to 110° C., after which 100 ml of hot toluene was added dropwise with vigorous stirring. The mixture was allowed to cool while stirring to 30° C. and 50 ml of methylene chloride was added. After stirring for an additional 1/2 hour, the mixture was filtered and the filter cake suspended in methylene chloride with stirring for 1/2 hr and methylene chloride was separated by filtration. The filter cake containing the product (25.4 g) was partially dissolved in hot methanol (total volume 150 ml) and 50% aqueous sodium hydroxide was added until the mixture was basic. Ice water was added and the solution was extracted with methylene chloride. This methylene chloride extract was washed with water and dried over magnesium sulfate and evaporated to dryness. The residue was dissolved in isopropyl alcohol and boiled with charcoal. The mixture was filtered, reduced in volume to give a first crop of crystals weighing 16 g (33%). A portion of the crystals was recrystallized from isopropyl alcohol to give a brick red solid melting 119°-120° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[CH:7]=1)=[O:5].[NH2:17][C:18]1[C:19](Cl)=[N:20][CH:21]=[CH:22][CH:23]=1.C1(C)C=CC=CC=1>C(Cl)Cl>[NH2:17][C:18]1[C:19]([NH:1][C:2]2[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=2[C:4]([C:6]2[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[CH:7]=2)=[O:5])=[N:20][CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
NC1=C(C(=O)C2=CC(=CC=C2)Cl)C=CC=C1
Name
Quantity
23.4 g
Type
reactant
Smiles
NC=1C(=NC=CC1)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
while stirring to 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 110° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
After stirring for an additional 1/2 hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
STIRRING
Type
STIRRING
Details
with stirring for 1/2 hr
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
methylene chloride was separated by filtration
ADDITION
Type
ADDITION
Details
The filter cake containing the product (25.4 g)
DISSOLUTION
Type
DISSOLUTION
Details
was partially dissolved in hot methanol (total volume 150 ml)
ADDITION
Type
ADDITION
Details
50% aqueous sodium hydroxide was added until the mixture
ADDITION
Type
ADDITION
Details
Ice water was added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
This methylene chloride extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in isopropyl alcohol
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to give a first crop of crystals
CUSTOM
Type
CUSTOM
Details
A portion of the crystals was recrystallized from isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
to give a brick red solid
CUSTOM
Type
CUSTOM
Details
melting 119°-120° C.

Outcomes

Product
Name
Type
Smiles
NC=1C(=NC=CC1)NC1=C(C=CC=C1)C(=O)C1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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